molecular formula C6H2N2S B091925 3,4-Dicyanothiophene CAS No. 18853-32-2

3,4-Dicyanothiophene

Cat. No. B091925
Key on ui cas rn: 18853-32-2
M. Wt: 134.16 g/mol
InChI Key: JSLBLMYJYPZTEB-UHFFFAOYSA-N
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Patent
US06911543B2

Procedure details

3,4-Dibromothiophene (12.5 ml, 113 mmol) is combined with CuCN (30.4 g, 339 mmol) in DMF (40 ml) in a dry flask under nitrogen utilizing an over-head stirrer. The reaction is allowed to reflux at 180° C. for 5 h. The dark mixture is then poured into a solution of FeCl3 (113.6 g, 700 mmol) in 1.7M HCl (200 ml) and heated at 65° C. for 0.5 h, again using the over-head stirrer. The reaction is cooled to rt and extracted with CH2Cl2 (7×300 ml). Each extract is washed individually with 200 ml each 6M HCl (2×), water, saturated NaHCO3, and water. The organics are then combined, dried over MgSO4, filtered, and concentrated, affording 10.49 g (69%) of 3,4-dicyanothiophene as a fluffy tan solid. HRMS (EI) calcd for C6H2N2S: 133.9939, found 133.9929 (M+).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
CuCN
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
113.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6](Br)=[CH:5][S:4][CH:3]=1.[C:8]([Cu])#[N:9].[CH3:11][N:12](C=O)C>Cl>[C:11]([C:2]1[C:6]([C:8]#[N:9])=[CH:5][S:4][CH:3]=1)#[N:12]

Inputs

Step One
Name
Quantity
12.5 mL
Type
reactant
Smiles
BrC1=CSC=C1Br
Name
CuCN
Quantity
30.4 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
FeCl3
Quantity
113.6 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 65° C. for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (7×300 ml)
WASH
Type
WASH
Details
Each extract is washed individually with 200 ml each 6M HCl (2×), water, saturated NaHCO3, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CSC=C1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 10.49 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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